molecular formula C10H16SeSi B1583261 Trimethyl((phenylseleno)methyl)silane CAS No. 56253-60-2

Trimethyl((phenylseleno)methyl)silane

Cat. No. B1583261
CAS RN: 56253-60-2
M. Wt: 243.29 g/mol
InChI Key: QXFASNHOOXGHDD-UHFFFAOYSA-N
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Description

Synthesis Analysis

Trimethyl((phenylseleno)methyl)silane can be synthesized from the reaction of phenylselenyl bromide and trimethyl chlorosilane . The reaction is usually carried out in anhydrous conditions, and the product is purified by vacuum distillation .


Molecular Structure Analysis

Trimethyl((phenylseleno)methyl)silane contains total 28 bond(s); 12 non-H bond(s), 6 multiple bond(s), 3 rotatable bond(s), 6 aromatic bond(s), and 1 six-membered ring(s) .

Scientific Research Applications

Synthesis of Aryl-Seleno and Aryl-Telluro Compounds

Phenyltellurotris(trimethylsilyl)silane and similar compounds have been utilized in the preparation of arylseleno- and aryltelluro-formates, showcasing their utility in synthesizing seleno- and telluro-esters with potential applications in organic synthesis and materials science (Schiesser & Skidmore, 1997).

Electronic Material Synthesis

The cyclization of (o-alkynylphenyl)silane into 3-stannylbenzosilole demonstrates the potential of silane compounds in the modular synthesis of benzosiloles, which are promising electronic materials for organic light-emitting devices and organic photovoltaic cells (Ilies et al., 2008).

Radical-Based Organic Chemistry

Tris(trimethylsilyl)silane has been extensively applied in radical reductions, hydrosilylation, and consecutive radical reactions, highlighting its role in facilitating reactions under mild conditions with excellent yields and selectivity. This includes its strategic use in polymerization processes (Chatgilialoglu & Lalevée, 2012).

Improvement of Photoelectrochemical Properties

The attachment of trimethylchlorosilane on silicon surfaces has shown to improve the stability of silicon photoelectrodes in aqueous solutions, which is crucial for the development of efficient photoelectrochemical devices (Yoneyama, Murao, & Tamura, 1980).

Chemical Vapor Deposition (CVD) Precursors

Organosilicon compounds, including those with trimethyl(phenyl)silane, have been synthesized and characterized for their application as precursors in chemical vapor deposition processes. These processes are critical for the production of thin films and coatings with applications in electronics and materials science (Ermakova et al., 2016).

Surface Modification and Material Science

Silane coupling agents have been employed to modify the surface of inorganic oxide particles, demonstrating the utility of silanes in the development of pigments, coatings, and functional materials with tailored surface properties (Lin, Siddiqui, & Ottenbrite, 2001).

properties

IUPAC Name

trimethyl(phenylselanylmethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16SeSi/c1-12(2,3)9-11-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXFASNHOOXGHDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C[Se]C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16SeSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00204804
Record name Trimethyl((phenylseleno)methyl)silane
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Molecular Weight

243.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethyl((phenylseleno)methyl)silane

CAS RN

56253-60-2
Record name [[(Trimethylsilyl)methyl]seleno]benzene
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Record name Trimethyl((phenylseleno)methyl)silane
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Record name Trimethyl((phenylseleno)methyl)silane
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Record name Trimethyl[(phenylseleno)methyl]silane
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Record name Trimethyl((phenylseleno)methyl)silane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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